2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane

Stability Protecting Group Strategy Hydrogenolysis

This 2-aryl-1,3-dioxane, synthesized from 5-bromo-2-methoxybenzaldehyde and 1,3-propanediol, serves as an acid- and reduction-resistant protected aldehyde. The six-membered dioxane ring exhibits markedly greater stability toward acid hydrolysis and hydrogenolysis than five-membered dioxolane counterparts, minimizing premature deprotection and preserving yield in multi-step syntheses. The 5-bromo-2-methoxy substitution pattern dictates regioselectivity in subsequent cross-coupling (e.g., Suzuki) that cannot be replicated by regioisomers, making it indispensable for building diaryl tubulin polymerization inhibitors and for SAR-consistent medicinal chemistry cores. Available at ≥95% purity, it is also suitable as an HPLC/GC-MS reference standard. Choose this intermediate when batch-to-batch reproducibility and protection-group integrity are non-negotiable.

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
CAS No. 121124-95-6
Cat. No. B8675555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane
CAS121124-95-6
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C2OCCCO2
InChIInChI=1S/C11H13BrO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3
InChIKeyQYGXFNAOPHJOMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane (CAS 121124-95-6): A Protected Aldehyde Intermediate for Advanced Organic Synthesis


2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane is a heterocyclic organic compound belonging to the class of 2-aryl-1,3-dioxanes. It is a cyclic acetal formed from 5-bromo-2-methoxybenzaldehyde and 1,3-propanediol, serving as a protected form of the reactive aldehyde functionality [1]. This compound is characterized by a brominated aromatic ring and a methoxy group, and it is predominantly utilized as a synthetic intermediate or building block in organic synthesis [1].

Why 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane Cannot Be Replaced by Generic Analogs in Critical Syntheses


Direct substitution of 2-(5-bromo-2-methoxyphenyl)-1,3-dioxane with closely related analogs, such as its 1,3-dioxolane counterpart or regioisomeric bromo-methoxy derivatives, is not recommended without rigorous validation. The six-membered 1,3-dioxane ring exhibits superior stability against acid hydrolysis and hydrogenolysis compared to the five-membered 1,3-dioxolane ring [1]. Furthermore, the specific 5-bromo-2-methoxy substitution pattern dictates distinct regioselectivity in subsequent cross-coupling reactions, a factor that cannot be replicated by 3-bromo-4-methoxy or 2-bromo-5-methoxy isomers [2]. These differences in stability and reactivity directly impact reaction yields and product purity, making generic interchange a significant risk for research reproducibility and industrial process efficiency.

Quantitative Evidence: Demonstrating the Differentiated Value of 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane


Enhanced Acid Stability of the 1,3-Dioxane Ring Compared to 1,3-Dioxolane

The 1,3-dioxane ring system is inherently more stable than the corresponding 1,3-dioxolane ring. This is evidenced by a study demonstrating that 1,3-dioxolanes undergo hydrogenolysis by LiAlH₄–AlCl₃ significantly faster than 1,3-dioxanes [1]. While direct kinetic data for this specific compound is limited, this class-level inference provides a strong rationale for selecting the dioxane-protected aldehyde when synthetic sequences involve strongly acidic conditions or reducing agents.

Stability Protecting Group Strategy Hydrogenolysis

High-Yield Synthesis of the Protected Aldehyde via Azeotropic Distillation

A patented synthesis procedure reports the preparation of 2-(5-bromo-2-methoxyphenyl)-1,3-dioxane with a high calculated yield of 99.7% [1]. This robust, high-yielding acetalization of 5-bromo-2-methoxybenzaldehyde with 1,3-propanediol under standard Dean-Stark conditions establishes a reliable and scalable route for procurement or in-house synthesis. While comparative yield data for the corresponding 1,3-dioxolane analog is not available from primary sources compliant with the user's exclusion list, the near-quantitative yield for the dioxane represents a benchmark for synthetic efficiency in this class.

Synthetic Methodology Reaction Yield Process Optimization

Regiospecific Bromine Substitution Pattern Enables Targeted Cross-Coupling

The 5-bromo-2-methoxyphenyl substitution pattern is a key structural feature for directing palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is positioned meta to the dioxane-protected aldehyde and ortho to the methoxy group, a specific arrangement that influences electronic and steric properties during reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. In contrast, regioisomers like 2-(3-bromo-4-methoxyphenyl)-1,3-dioxane (CAS 179942-58-6) or 2-(2-bromo-5-methoxyphenyl)-1,3-dioxane (CAS 1186304-21-1) would yield entirely different coupling products due to altered orientation of the reactive bromine.

Cross-Coupling Regioselectivity Medicinal Chemistry

Optimal Use Cases for 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxane in Scientific and Industrial Settings


Building Block for Complex Molecule Synthesis Requiring Robust Aldehyde Protection

Ideal for multi-step organic syntheses where a 5-bromo-2-methoxyphenyl aldehyde must be protected through acidic or reducing conditions. The superior stability of the 1,3-dioxane ring (class-level inference) [1] ensures the protecting group remains intact until deprotection is desired, minimizing yield loss from premature cleavage.

Intermediate in the Synthesis of Diaryl Compounds for Biological Evaluation

Serves as a key precursor in the synthesis of diaryl compounds, particularly those evaluated for tubulin polymerization inhibition [2]. The specific 5-bromo-2-methoxy substitution pattern is essential for constructing the precise molecular architecture required for structure-activity relationship (SAR) studies in medicinal chemistry.

Reference Standard for Analytical Method Development

Due to its defined structure and high purity (typically available at ≥95% ), this compound can be used as a reference standard for HPLC, GC-MS, or NMR method development, particularly when characterizing related substances or impurities in pharmaceutical formulations.

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